molecular formula C9H10F2N2O2 B1309095 2-(2,4-Difluorophenoxy)propanohydrazide CAS No. 588678-32-4

2-(2,4-Difluorophenoxy)propanohydrazide

Cat. No. B1309095
M. Wt: 216.18 g/mol
InChI Key: XMLJYYNXTFURTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of 2-(2,4-Difluorophenoxy)propanohydrazide is not described, the papers do detail the synthesis of various fluorine-containing compounds. For instance, the synthesis of a novel triazole derivative involving a 2,4-difluorophenyl moiety is discussed, which was achieved using density functional theory (DFT) studies and characterized by various spectroscopic methods . Similarly, the synthesis of 2'-deoxy-2',4'-difluoroarabinouridine from 2'-deoxy-2'-fluoroarabinouridine is reported, which involved a stereoselective process . These studies suggest that the synthesis of fluorine-containing compounds like 2-(2,4-Difluorophenoxy)propanohydrazide would likely involve careful planning and characterization techniques such as NMR, FT-IR, and possibly DFT calculations for optimization.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2,4-Difluorophenoxy)propanohydrazide has been analyzed using X-ray diffraction (XRD) and quantum mechanical calculations. For example, the structure of regioisomeric cage phosphoranes was confirmed by XRD . Additionally, the introduction of fluorine atoms has been shown to influence the conformational preferences of nucleosides, as seen in the synthesis of 2'-deoxy-2',4'-difluoroarabinouridine . These findings imply that the molecular structure of 2-(2,4-Difluorophenoxy)propanohydrazide would also be significantly influenced by the presence of fluorine atoms, potentially affecting its conformation and reactivity.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving fluorine-containing compounds. The hydrolysis of cage phosphoranes leads to the formation of various hydrolyzed products, demonstrating the reactivity of such compounds in the presence of water . The addition of difluorocarbene to unsaturated nucleosides to form difluorocyclopropane-fused nucleoside analogues is another example of the reactivity of fluorine-containing compounds . These reactions highlight the potential reactivity of 2-(2,4-Difluorophenoxy)propanohydrazide in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-containing compounds are well-documented in the papers. The stability, electron charge density delocalization, and hyper-conjugative interactions of a novel triazole derivative were evaluated using NBO studies . The thermal stability and RNase H substrate activity of modified nucleic acids containing difluorinated sugar moieties were also reported . These studies suggest that 2-(2,4-Difluorophenoxy)propanohydrazide would likely exhibit unique physical and chemical properties due to the presence of the difluorophenoxy group, which could affect its stability, electronic structure, and interaction with biological molecules.

Scientific Research Applications

Polymer Chemistry

The oxidative polymerization of difluorophenol derivatives, closely related to 2-(2,4-Difluorophenoxy)propanohydrazide, has been studied for synthesizing crystalline poly(phenylene oxide) polymers. These polymers exhibit unique solubility and thermal properties, indicating potential applications in advanced materials and coatings (Ikeda et al., 2000).

Green Chemistry

In green chemistry, the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, which share structural similarities with 2-(2,4-Difluorophenoxy)propanohydrazide, has been optimized using microwave irradiation and ultrasonic bath techniques. These methods have shown to significantly reduce reaction times and improve yields, contributing to sustainable pharmaceutical manufacturing processes (Zaheer et al., 2015).

Prodrug Development

The compound has been instrumental in the development of fosfluconazole, a water-soluble prodrug of Diflucan. This research highlights the strategic selection of phosphate ester promoiety for enhancing water solubility, demonstrating the role of chemical research in prodrug discovery (Bentley et al., 2002).

Antioxidant Activities

Studies on derivatives of 2-(2,4-Difluorophenoxy)propanohydrazide have explored their antioxidant potential, showing significant free-radical scavenging abilities. This indicates their usefulness in pharmaceutical applications where oxidative stress is a concern (Shakir et al., 2014).

Crystal Structure Analysis

Research has also delved into the crystal structure and Hirshfeld surface analysis of compounds structurally related to 2-(2,4-Difluorophenoxy)propanohydrazide. These studies provide insights into the molecular interactions and potential for forming polynuclear metal complexes, which could be beneficial in material science and coordination chemistry (Plutenko et al., 2022).

Organometallic Chemistry

The functionalization of difluorophenols through organometallic intermediates has been investigated, revealing the potential for synthesizing a wide range of fluorinated organic compounds with diverse applications in medicinal chemistry and materials science (Marzi et al., 2004).

properties

IUPAC Name

2-(2,4-difluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYYNXTFURTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409409
Record name 2-(2,4-difluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)propanohydrazide

CAS RN

588678-32-4
Record name 2-(2,4-difluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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